molecular formula C13H18ClNO2 B1402912 N-(4-Butoxyphenyl)-2-chloropropanamide CAS No. 1181695-98-6

N-(4-Butoxyphenyl)-2-chloropropanamide

Cat. No.: B1402912
CAS No.: 1181695-98-6
M. Wt: 255.74 g/mol
InChI Key: YLVYZFLOYDRNFH-UHFFFAOYSA-N
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Description

N-(4-Butoxyphenyl)-2-chloropropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a chloropropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butoxyphenyl)-2-chloropropanamide typically involves the reaction of 4-butoxyaniline with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Butoxyaniline+2-Chloropropanoyl chlorideThis compound+HCl\text{4-Butoxyaniline} + \text{2-Chloropropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Butoxyaniline+2-Chloropropanoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-Butoxyphenyl)-2-chloropropanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the propanamide moiety can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The butoxy group can be oxidized to form a butoxyphenyl ketone.

    Reduction: The amide group can be reduced to form an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate, typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Nucleophilic Substitution: Products include N-(4-Butoxyphenyl)-2-azidopropanamide or N-(4-Butoxyphenyl)-2-thiocyanatopropanamide.

    Oxidation: The major product is 4-butoxyphenyl ketone.

    Reduction: The major product is N-(4-Butoxyphenyl)-2-aminopropane.

Scientific Research Applications

N-(4-Butoxyphenyl)-2-chloropropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to study the effects of amide-containing compounds on biological systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Butoxyphenyl)-2-chloropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with its target, leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Butoxyphenyl)acetamide
  • N-(4-Butoxyphenyl)-4-nitrophenyl-2-thiazolamine
  • 4-n-Butoxyphenyl isocyanate

Uniqueness

N-(4-Butoxyphenyl)-2-chloropropanamide is unique due to the presence of both a butoxy group and a chloropropanamide moiety. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity towards nucleophiles, making it valuable for various applications.

Properties

IUPAC Name

N-(4-butoxyphenyl)-2-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-3-4-9-17-12-7-5-11(6-8-12)15-13(16)10(2)14/h5-8,10H,3-4,9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVYZFLOYDRNFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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